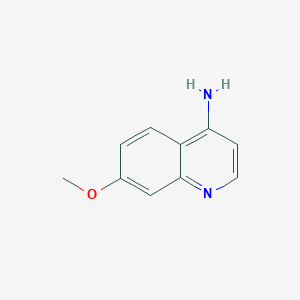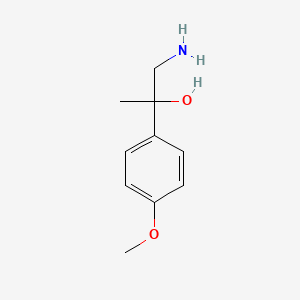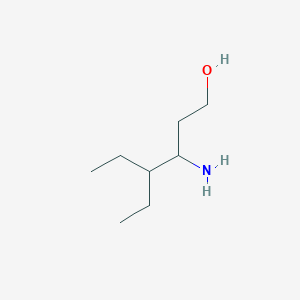
7-Méthoxyquinoléin-4-amine
Vue d'ensemble
Description
7-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxyquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
La tuberculose reste un défi majeur pour la santé mondiale, et de nouveaux médicaments sont constamment recherchés. Les composés de la quinoléine, en raison de leurs propriétés antimicrobiennes, sont étudiés pour leur utilisation dans le traitement de la tuberculose, les dérivés de la 7-méthoxyquinoléin-4-amine montrant une promesse dans l'inhibition de la croissance de Mycobacterium tuberculosis.
Chacune de ces applications démontre la polyvalence et le potentiel de la this compound dans divers domaines de la chimie médicinale. Les recherches et le développement en cours dans ces domaines sont susceptibles de générer des avantages importants pour les soins de santé et les méthodes de traitement .
Mécanisme D'action
Target of Action
7-Methoxyquinolin-4-amine is a derivative of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of this compound are pathogenic microbes, particularly those causing urinary tract infections .
Mode of Action
The compound interacts with its targets by disrupting their cellular functions. It has been shown to have a significant effect on Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . The compound’s mode of action involves the creation of holes in the cell membrane of the microbes, leading to the leakage of cellular proteins .
Biochemical Pathways
Given its antimicrobial and antibiofilm properties , it can be inferred that it interferes with the pathways essential for the survival and proliferation of the microbes
Result of Action
The action of 7-Methoxyquinolin-4-amine results in the disruption of microbial cell functions, leading to their death . It has been shown to have a significant antimicrobial effect, with the highest effect observed against E. coli and C. albicans . Moreover, it exhibits antibiofilm activity, preventing the formation of microbial colonies .
Analyse Biochimique
Biochemical Properties
7-Methoxyquinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, 7-Methoxyquinolin-4-amine can bind to nucleic acids, influencing gene expression and cellular functions .
Cellular Effects
The effects of 7-Methoxyquinolin-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, derivatives of quinoline, including 7-Methoxyquinolin-4-amine, have shown significant inhibitory effects on cell proliferation . This compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, 7-Methoxyquinolin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 7-Methoxyquinolin-4-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyquinolin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while 7-Methoxyquinolin-4-amine is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, necessitating careful consideration of dosage and exposure duration .
Dosage Effects in Animal Models
The effects of 7-Methoxyquinolin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
7-Methoxyquinolin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 7-Methoxyquinolin-4-amine can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 7-Methoxyquinolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes via organic cation transporters. Once inside the cell, 7-Methoxyquinolin-4-amine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can vary, with higher concentrations often observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 7-Methoxyquinolin-4-amine is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. For example, the presence of a nuclear localization signal can direct 7-Methoxyquinolin-4-amine to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, influencing mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
7-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVXEFSGHJKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589052 | |
| Record name | 7-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-78-4 | |
| Record name | 7-Methoxy-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)






![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)


